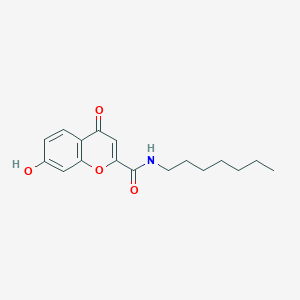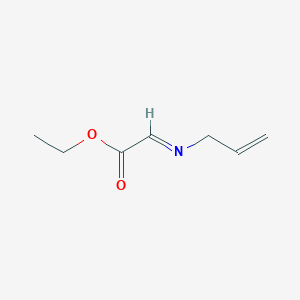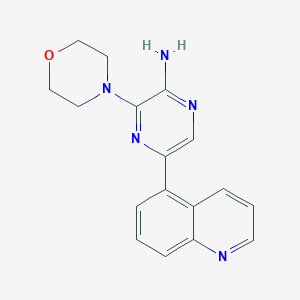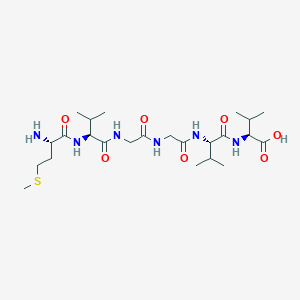![molecular formula C23H39NO3 B14184415 N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide CAS No. 920277-57-2](/img/structure/B14184415.png)
N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is a complex organic compound with a unique structure that includes a benzamide group, a heptyl chain, and a dihydroxynonan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting with the preparation of the dihydroxynonan intermediate. This intermediate can be synthesized through a series of reactions including hydroxylation and protection-deprotection steps. The final step involves the coupling of the dihydroxynonan intermediate with 4-heptylbenzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the benzamide group can yield primary or secondary amines .
Applications De Recherche Scientifique
N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R,4E,8E,10E)-1,3-Dihydroxy-4,8,10-octadecatrien-2-yl]hexadecanamide
- Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate
Uniqueness
N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
920277-57-2 |
|---|---|
Formule moléculaire |
C23H39NO3 |
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
N-[(2S)-1,3-dihydroxynonan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C23H39NO3/c1-3-5-7-9-10-12-19-14-16-20(17-15-19)23(27)24-21(18-25)22(26)13-11-8-6-4-2/h14-17,21-22,25-26H,3-13,18H2,1-2H3,(H,24,27)/t21-,22?/m0/s1 |
Clé InChI |
CGICPOCCCFKHPY-HMTLIYDFSA-N |
SMILES isomérique |
CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)C(CCCCCC)O |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)


![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)


![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)


